molecular formula C23H27N3O3 B12276705 7-Methoxy-3-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

7-Methoxy-3-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B12276705
M. Wt: 393.5 g/mol
InChI Key: BYEJSKBNIPGVAA-UHFFFAOYSA-N
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Description

7-Methoxy-3-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core, a piperidine ring, and methoxyphenyl groups. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be attached through Friedel-Crafts alkylation or acylation reactions, using methoxybenzyl chloride or methoxybenzoyl chloride as the alkylating or acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core or piperidine ring are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Reduced quinazolinone derivatives with lower oxidation states.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Modulating Receptor Activity: Interacting with receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings and varying functional groups.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to different cores.

Uniqueness

7-Methoxy-3-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

7-methoxy-3-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C23H27N3O3/c1-28-19-5-3-17(4-6-19)14-25-11-9-18(10-12-25)15-26-16-24-22-13-20(29-2)7-8-21(22)23(26)27/h3-8,13,16,18H,9-12,14-15H2,1-2H3

InChI Key

BYEJSKBNIPGVAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC

Origin of Product

United States

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